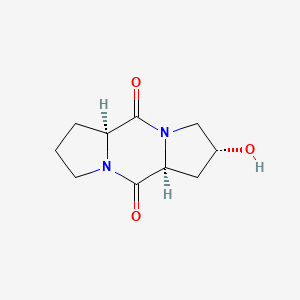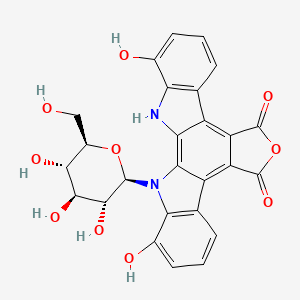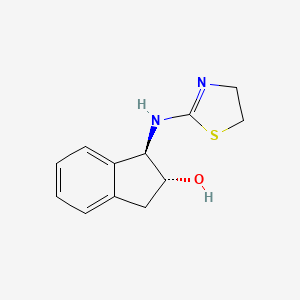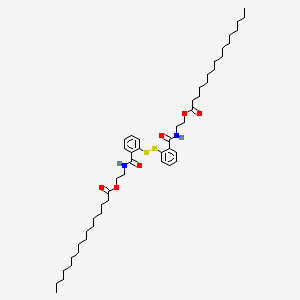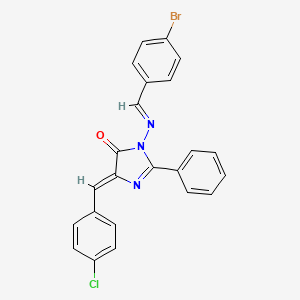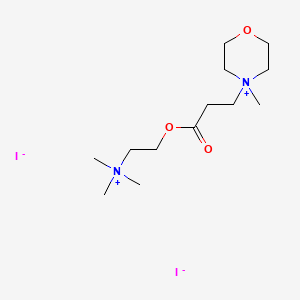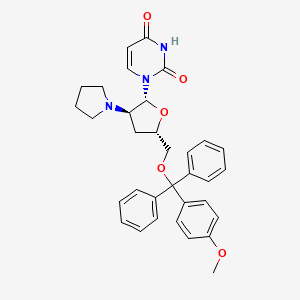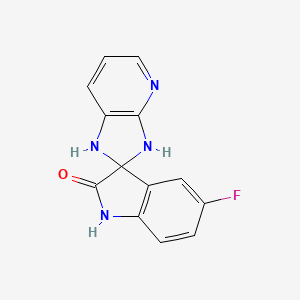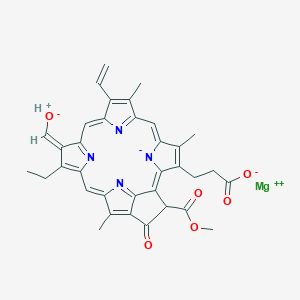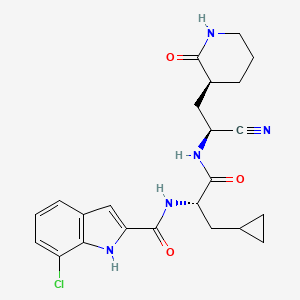
Pomotrelvir
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomotrelvir is a novel antiviral compound that acts as a potent competitive inhibitor of the main protease (M pro) of coronaviruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19 . This compound has shown high selectivity against human proteases and broad activity against various human coronaviruses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pomotrelvir involves multiple steps, including the formation of key intermediates and their subsequent coupling. . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .
化学反応の分析
Types of Reactions
Pomotrelvir undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
Pomotrelvir has a wide range of scientific research applications, including:
作用機序
Pomotrelvir exerts its effects by binding to the active site of the main protease (M pro) of coronaviruses, thereby inhibiting the protease’s activity . This inhibition prevents the protease from processing viral polyproteins, which is essential for viral replication and maturation . The molecular targets include the catalytic cysteine residue in the protease’s active site, and the pathways involved are related to viral protein synthesis and processing .
類似化合物との比較
Pomotrelvir is often compared with other protease inhibitors like nirmatrelvir. While both compounds target the main protease of SARS-CoV-2, this compound has shown unique binding properties and a different resistance profile . Similar compounds include:
Nirmatrelvir: Another main protease inhibitor with a similar mechanism of action.
Remdesivir: A nucleoside analog that targets viral RNA synthesis.
Molnupiravir: Another nucleoside analog with antiviral activity.
This compound’s uniqueness lies in its high selectivity against human proteases and broad activity against various coronavirus strains .
特性
CAS番号 |
2713437-86-4 |
|---|---|
分子式 |
C23H26ClN5O3 |
分子量 |
455.9 g/mol |
IUPAC名 |
7-chloro-N-[(2S)-1-[[(1S)-1-cyano-2-[(3S)-2-oxopiperidin-3-yl]ethyl]amino]-3-cyclopropyl-1-oxopropan-2-yl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H26ClN5O3/c24-17-5-1-3-14-11-19(28-20(14)17)23(32)29-18(9-13-6-7-13)22(31)27-16(12-25)10-15-4-2-8-26-21(15)30/h1,3,5,11,13,15-16,18,28H,2,4,6-10H2,(H,26,30)(H,27,31)(H,29,32)/t15-,16-,18-/m0/s1 |
InChIキー |
BNMFQWUHWYJTRI-BQFCYCMXSA-N |
異性体SMILES |
C1C[C@H](C(=O)NC1)C[C@@H](C#N)NC(=O)[C@H](CC2CC2)NC(=O)C3=CC4=C(N3)C(=CC=C4)Cl |
正規SMILES |
C1CC(C(=O)NC1)CC(C#N)NC(=O)C(CC2CC2)NC(=O)C3=CC4=C(N3)C(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


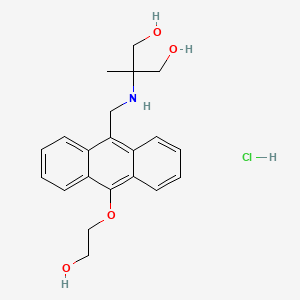
![1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12783334.png)
